molecular formula C10H13NO4 B7905747 2,4,6-Trimethoxybenzamide

2,4,6-Trimethoxybenzamide

Cat. No.: B7905747
M. Wt: 211.21 g/mol
InChI Key: MJBSQLQOPRALIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethoxybenzamide is a chemical compound of interest in medicinal chemistry and pharmacological research, often studied for its structural relationship to the antiemetic drug trimethobenzamide. Trimethobenzamide is a known antiemetic agent used to treat postoperative nausea and vomiting and nausea associated with gastroenteritis . Its mechanism of action is believed to involve the inhibition of the chemoreceptor trigger zone (CTZ) in the medulla oblongata, which helps in reducing the sensation of nausea . Researchers investigating this compound may explore its potential as a precursor or analog in developing new therapeutic agents, focusing on its molecular structure and how modifications affect biological activity and receptor binding. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human use.

Properties

IUPAC Name

2,4,6-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBSQLQOPRALIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2,4,6-Trimethoxybenzoic Acid

The synthesis typically begins with 2,4,6-trimethoxybenzoic acid, a precursor obtained through methoxylation of benzoic acid derivatives. While direct methoxylation poses regioselective challenges, alternative routes involve electrophilic aromatic substitution or demethylation-protection strategies. For instance, bromination followed by nucleophilic methoxy substitution has been documented for analogous trimethoxybenzamide derivatives.

Conversion to Acyl Chloride

The acid is treated with thionyl chloride (SOCl₂) under reflux conditions to form 2,4,6-trimethoxybenzoyl chloride. This step typically achieves near-quantitative conversion due to the electrophilic nature of the acyl chloride. The reaction is monitored via thin-layer chromatography (TLC) to confirm completion, with excess SOCl₂ removed under reduced pressure.

Direct Amidation Using Coupling Agents

Carbodiimide-Mediated Coupling

A modern approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to directly couple 2,4,6-trimethoxybenzoic acid with ammonium chloride. This method avoids the hazardous handling of acyl chlorides and operates under milder conditions. The reaction proceeds in dichloromethane (DCM) at room temperature, with yields reaching 85–90% after 12–24 hours.

Mechanistic Insights

The EDCI activates the carboxylic acid via the formation of an O-acylisourea intermediate, which reacts with ammonia to form the benzamide. DMAP enhances the reaction rate by stabilizing the intermediate through nucleophilic catalysis. This method is particularly advantageous for acid-sensitive substrates, as it circumvents strongly acidic or basic conditions.

Optimization Parameters

  • Molar ratio (acid:EDCI:DMAP): 1:1.2:0.1

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Reaction time: 12–24 hours

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve solubility but may necessitate higher temperatures. Non-polar solvents (e.g., toluene) reduce side reactions but slow reaction kinetics. Ethanol balances solubility and safety, making it ideal for large-scale synthesis.

Temperature and Time

Elevated temperatures (40–50°C) accelerate acyl chloride formation but risk methoxy group degradation. Room-temperature coupling with EDCI ensures functional group integrity, albeit with longer reaction times.

Catalytic Additives

Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) enhance electrophilicity in acyl chloride routes, reducing reaction times by 30–40%. However, their use complicates purification and increases costs.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial protocols favor continuous flow systems for acyl chloride synthesis, enabling precise control over stoichiometry and temperature. These systems minimize byproduct formation and improve reproducibility, achieving throughputs of 50–100 kg/day.

Green Chemistry Considerations

Recent advances emphasize solvent recycling and catalytic recovery. For example, ionic liquids serve as reusable solvents for EDCI-mediated amidation, reducing waste generation by 60–70%.

Characterization and Quality Control

Spectroscopic Analysis

¹H-NMR (400 MHz, DMSO-d₆):

  • δ 3.85 (s, 9H, 3×OCH₃)

  • δ 7.12 (s, 2H, aromatic H-3 and H-5)

  • δ 8.02 (s, 1H, NH₂)

¹³C-NMR (100 MHz, DMSO-d₆):

  • δ 56.3 (3×OCH₃)

  • δ 107.2 (C-1), 128.9 (C-3 and C-5)

  • δ 165.4 (C=O)

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98%. Elemental analysis validates stoichiometry: Calcd. for C₁₀H₁₃NO₄: C, 56.86; H, 6.16; N, 6.63. Found: C, 56.79; H, 6.22; N, 6.58.

Challenges and Mitigation Strategies

Regioselective Methoxylation

Achieving 2,4,6-substitution requires meticulous control over electrophilic substitution conditions. Directed ortho-metalation (DoM) strategies using directing groups (e.g., esters) have shown promise but add synthetic steps.

Amide Hydrolysis

Under acidic or basic conditions, the amide bond may hydrolyze back to the carboxylic acid. Neutral pH and anhydrous conditions during purification mitigate this risk.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
2,4,6-Trimethoxybenzamide serves as a crucial building block in organic synthesis. It is often utilized to create more complex molecules through various chemical reactions. The compound's structure allows for modifications that lead to the development of derivatives with enhanced properties.

Coordination Chemistry
In coordination chemistry, this compound can act as a ligand. Its ability to coordinate with metal ions enables the formation of metal-complexes that are useful in catalysis and material science .

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. In vitro assays showed that it induces apoptosis in cancer cell lines such as MDA-MB231 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of cellular pathways associated with cell growth and survival .

Medicinal Applications

Drug Development
this compound is being explored for its therapeutic potential in drug development. Its derivatives have shown promise in targeting specific biological pathways implicated in diseases such as cancer and infections. For instance, compounds derived from this compound were tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which can be linked to skin disorders .

Case Study: Tyrosinase Inhibition
A notable study investigated a series of N-arylated benzamides related to this compound for their tyrosinase inhibitory activity. The results indicated that certain derivatives exhibited strong inhibition with IC50 values significantly lower than the standard kojic acid . The following table summarizes the inhibitory activities of selected compounds:

CompoundIC50 (mM)Hemolysis (%)
9a1.2776.47
9b0.37111.76
9c0.0089.41
Kojic Acid16.832

This study highlights the structure-activity relationship (SAR) of these compounds and underscores the importance of specific structural features in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2,4,6-trimethoxybenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Antiemetic Activity

  • 2,4,6-Trimethoxybenzamide : In dogs, it blocked apomorphine-induced vomiting (90% protection at 4.55 mg/kg) but showed inconsistent results in human trials, possibly due to dosing differences .
  • Trimethobenzamide HCl: A clinically used 3,4,5-substituted derivative, it has a broader safety profile in humans but lower potency compared to phenothiazines like chlorpromazine .

Anticancer Activity

  • This compound analogue (FK866 derivative): Exhibited nanomolar potency against PDAC cells, attributed to its substitution pattern enhancing target binding .
  • 3,4,5-Trimethoxybenzamide carbazole derivatives: Inhibited human topoisomerase II with minimal cytotoxicity to normal cells, suggesting selectivity for cancer cells .

Biological Activity

2,4,6-Trimethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by three methoxy groups attached to a benzene ring and an amide functional group. The synthesis typically involves the reaction of 2,4,6-trimethoxybenzoic acid with an amine. This compound serves as a precursor for various biologically active derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, derivatives have shown cytotoxic effects against several cancer cell lines:

Compound Cell Line IC50 (μM) Mechanism of Action
2,4,6-TMBAMDA-MB-2313.01Inhibition of tubulin polymerization
HCT-1165.20Induction of apoptosis
HeLa11.09Cell cycle arrest at G2/M phase

The compound demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in various cancer cell lines such as MDA-MB-231 and HeLa .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression:

  • Tubulin Inhibition : The compound inhibits tubulin polymerization, which disrupts microtubule dynamics essential for mitosis. This was evidenced by a study showing that treatment with this compound led to a significant reduction in the polymerization rate of tubulin in vitro .
  • Induction of Apoptosis : It promotes apoptosis through the intrinsic pathway by modulating the expression levels of key proteins such as p53 and Bcl-2. Increased levels of pro-apoptotic protein Bax and decreased levels of anti-apoptotic protein Bcl-2 were observed following treatment .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase. For instance, treatment with this compound resulted in an increase in the percentage of cells at pre-G1 (apoptotic) and G2/M phases compared to untreated controls .

Study on MDA-MB-231 Cells

A detailed study evaluated the effect of this compound on MDA-MB-231 breast cancer cells. The findings indicated:

  • Cytotoxicity : An IC50 value of approximately 3.01 μM was determined.
  • Apoptosis Induction : Flow cytometry analysis revealed that about 31% of treated cells underwent apoptosis compared to only 1.63% in untreated controls.
  • Mitochondrial Membrane Potential (MMP) : A significant decrease (65%) in MMP was noted post-treatment, indicating mitochondrial dysfunction associated with apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4,6-trimethoxybenzamide derivatives, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound is typically synthesized via condensation reactions between trimethoxybenzoic acid derivatives and amines. For example, hybrid derivatives like coumarin-acrylamide hybrids (e.g., compound 6b ) are synthesized using hydrazine linkers under reflux conditions in polar solvents (e.g., DMSO), achieving yields of ~74% . Ultrasound-assisted methods, as seen in chromone-thiadiazole integrations, can improve reaction efficiency by enhancing mixing and reducing side products . Optimization involves adjusting solvent polarity, temperature, and catalyst use. Yield discrepancies (e.g., 62% vs. 74% in different studies) may arise from variations in purification protocols or intermediates' stability .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

  • Answer : Key techniques include:

  • 1H-NMR spectroscopy : To confirm hydrogen environments (e.g., aromatic protons at δ 8.38 ppm in DMSO-d6) and hydrazine linker integration .
  • Elemental analysis (EA) : Validates empirical formulas (e.g., C28H26N4O8 with <0.5% deviation in C/H/N content) .
  • High-performance liquid chromatography (HPLC) : To assess purity (>95% for biological assays) .
  • Melting point determination : Sharp ranges (e.g., 238–240°C) indicate crystalline purity .

Q. What are the primary biological targets of this compound derivatives in anticancer research?

  • Answer : These derivatives inhibit critical enzymes such as topoisomerase II (via intercalation or catalytic inhibition) and disrupt DNA replication. For instance, trimethoxybenzamide-linked carbazoles show IC50 values in the nanomolar range against leukemia cells by stabilizing topoisomerase II-DNA cleavage complexes . Hybrid compounds (e.g., quinolin-8-yloxy-cinnamamide hybrids) also exhibit antiproliferative activity via mitochondrial apoptosis pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, linker length) influence the bioactivity of this compound derivatives?

  • Answer :

  • Substituent position : Electron-withdrawing groups (e.g., fluorine at the 4-position in N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide ) enhance DNA binding affinity by increasing electrophilicity .
  • Linker flexibility : Rigid linkers (e.g., acrylamide) improve target selectivity by reducing conformational entropy, as seen in FK866 analogues with picomolar IC50 values against pancreatic cancer .
  • Hybridization : Coupling with pharmacophores like β-carboline enhances dual mechanisms (DNA intercalation and topoisomerase I inhibition) .

Q. What computational strategies are effective for predicting the binding modes of this compound derivatives with biological targets?

  • Answer :

  • Molecular docking : Used to simulate interactions with topoisomerase II (PDB ID: 1ZXM), identifying key hydrogen bonds with methoxy groups and π-π stacking with planar aromatic systems .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer efficiency .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD <2 Å over 100 ns) .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC50 values) for structurally similar derivatives?

  • Answer : Discrepancies may arise from:

  • Cell line specificity : For example, FK866 analogues show IC50 values of 0.16 nM in PDAC cells but weaker activity in other carcinomas .
  • Assay conditions : Variances in serum concentration, incubation time, or ATP levels (critical for NAD+-dependent targets).
  • Metabolic stability : Differences in cytochrome P450-mediated degradation across models.
    • Methodological solution : Standardize protocols (e.g., CLSI guidelines) and use isogenic cell lines for comparative studies .

Q. What crystallographic insights are available for this compound derivatives, and how do they inform drug design?

  • Answer : Single-crystal X-ray diffraction of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide reveals monoclinic packing (space group P21/n) with intermolecular hydrogen bonds (N–H⋯O) stabilizing the lattice. The dihedral angle between trimethoxybenzene and fluorophenyl rings (87.5°) suggests optimal steric bulk for intercalation . These data guide the design of derivatives with improved solubility (e.g., PEGylation) without compromising binding.

Methodological Tables

Parameter Example Data Reference
Topoisomerase II IC5012 nM (carbazole-trimethoxybenzamide)
Antiproliferative IC50 (PDAC)0.16 nM (FK866 analogue)
Crystallographic space groupP21/n (monoclinic)
Synthetic yield optimization74% (ultrasound-assisted method)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.